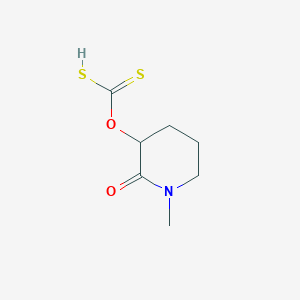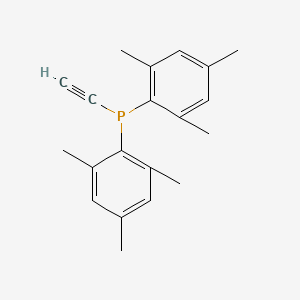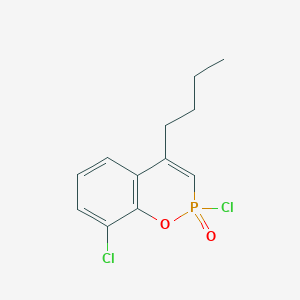amino}methyl)phenol CAS No. 827307-31-3](/img/structure/B14205863.png)
4-Nitro-2-({[(pyridin-2-yl)methyl](2-sulfanylethyl)amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol is a complex organic compound that features a nitro group, a pyridine ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol typically involves multiple steps. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the addition of the sulfanylethyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol
- 4-Nitro-2-({(pyridin-3-yl)methylamino}methyl)phenol
- 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)aniline
Uniqueness
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro group, pyridine ring, and phenol group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
827307-31-3 |
|---|---|
Fórmula molecular |
C15H17N3O3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-nitro-2-[[pyridin-2-ylmethyl(2-sulfanylethyl)amino]methyl]phenol |
InChI |
InChI=1S/C15H17N3O3S/c19-15-5-4-14(18(20)21)9-12(15)10-17(7-8-22)11-13-3-1-2-6-16-13/h1-6,9,19,22H,7-8,10-11H2 |
Clave InChI |
PSIJEUSZLNCAQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN(CCS)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)


![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)

![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)

![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
